molecular formula C7H8N2O2S B13781671 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide CAS No. 82257-37-2

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B13781671
CAS No.: 82257-37-2
M. Wt: 184.22 g/mol
InChI Key: IGFBADKTYSPZFA-UHFFFAOYSA-N
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Description

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of thiadiazoles.

Preparation Methods

The synthesis of 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a thiourea moiety with an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles like amines and alcohols are used.

Scientific Research Applications

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and activities compared to other thiadiazole derivatives .

Properties

CAS No.

82257-37-2

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

5-methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide

InChI

InChI=1S/C7H8N2O2S/c1-5-2-3-6-7(4-5)9-12(10,11)8-6/h2-4,8-9H,1H3

InChI Key

IGFBADKTYSPZFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NS(=O)(=O)N2

Origin of Product

United States

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